4-(1h-Imidazol-1-yl)-2-(methylamino)butanamide

Muscarinic receptor Receptor binding α1-Adrenoceptor

Researchers pursuing SAR programs around muscarinic or imidazoline targets often encounter supply inconsistency and scant pharmacological validation from generic building-block vendors. This compound resolves both gaps. • Verified binding: Ki = 0.178-0.219 nM at imidazoline I1 receptor (rat PC12) and documented muscarinic receptor affinity (Ki ~20 nM), enabling immediate use as a characterized chemical probe. • Synthetically tractable butanamide scaffold with a methylamino substituent supports rapid analog generation for hit-to-lead optimization. • Low lipophilicity (XLogP3 = -1.1) and high aqueous solubility suit biophysical assays requiring minimal membrane partitioning. • ≥97% purity with full QA documentation; supplied exclusively for R&D under ambient shipping as a non-hazardous material.

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
Cat. No. B13630544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1h-Imidazol-1-yl)-2-(methylamino)butanamide
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCNC(CCN1C=CN=C1)C(=O)N
InChIInChI=1S/C8H14N4O/c1-10-7(8(9)13)2-4-12-5-3-11-6-12/h3,5-7,10H,2,4H2,1H3,(H2,9,13)
InChIKeyHRRSIAPGZGLSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide Sourcing Guide


4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide (CAS 1343504-11-9) is a synthetic imidazole derivative characterized by a butanamide scaffold with a methylamino substituent [1]. It is available from research chemical suppliers with a specified minimum purity of 97% . This compound is distinct from the structurally dissimilar, clinically used α1-adrenoceptor antagonist naftopidil (CAS 57149-07-2), which features a phenylpiperazine and naphthyloxy propanol core [2].

Specified purity ≥97% for reproducible biological screening
Reported muscarinic receptor affinity supports ligand profiling studies
Simplified imidazole scaffold enables diverse synthetic derivatization

Substitution Failures for 4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide


Substitution with in-class imidazole butanamide analogs or clinically used α1-adrenoceptor antagonists is not scientifically justified without a verified cross-screening profile. 4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide lacks the phenylpiperazine and naphthyloxy groups that define naftopidil's α1-subtype selectivity [1]. Its physicochemical properties, including predicted pKa (15.87) and XLogP3 (-1.1), differ fundamentally from those of hydrophobic α1-blockers like naftopidil [2]. The following quantitative evidence provides specific, verifiable differentiation points for procurement decisions.

Property
4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide
Naftopidil (Comparator)
Receptor engagement
Muscarinic receptor affinity
α1-adrenoceptor antagonist
Lipophilicity profile
Predicted low lipophilicity (hydrophilic)
High lipophilicity (hydrophobic)
Scaffold complexity
Simple imidazole-butanamide core
Complex phenylpiperazine-naphthyloxy system

Quantitative Differentiation of 4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide


Muscarinic Receptor Affinity vs. Naftopidil's α1 Profile

4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide demonstrates measurable affinity for muscarinic acetylcholine receptors (mAChRs) with a Ki of 20 nM at cerebral cortex receptors [1]. In stark contrast, naftopidil exhibits no relevant affinity for α2- or β-adrenoceptors (Ki > 6,000 nM and > 2,500 nM, respectively) [2]. This indicates a divergent primary receptor engagement profile that prevents functional substitution.

Muscarinic vs. α1 Affinity
Cross-study comparable
Ki 20 nM (mAChR)
vs
Ki 3.7 nM (α1a) / 1.2 nM (α1d)
Supports receptor-selectivity context; not an α1-adrenoceptor tool
[3H]-QNB competition binding assay
Muscarinic receptor Receptor binding α1-Adrenoceptor

Physicochemical Properties: pKa & Lipophilicity vs. Naftopidil

The target compound has a predicted pKa of 15.87 ± 0.50 and a computed XLogP3 of -1.1 [1]. This profile indicates a basic, relatively hydrophilic molecule. In contrast, naftopidil is highly hydrophobic (LogP ~5.0-5.5) [2]. These fundamental differences in ionization and lipophilicity dictate divergent solubility, permeability, and formulation requirements.

pKa & Lipophilicity
Computed property
pKa 15.87, XLogP3 -1.1
vs
Estimated LogP ~5
Divergent solubility and permeability profiles may require distinct formulation strategies
Experimental pKa unavailable; computational estimate
Physicochemical properties pKa Lipophilicity

Simplified Imidazole Scaffold vs. Naftopidil

The target compound possesses a simplified imidazole-butanamide scaffold (MW = 182.22 g/mol) . In comparison, naftopidil is a complex phenylpiperazine derivative (MW = 392.49 g/mol) with multiple aromatic rings [1]. This significant difference in molecular complexity and size directly impacts synthetic tractability and the scope of accessible chemical modifications.

Scaffold Comparison
Class-level inference
MW 182 (simple core)
vs
MW 392 (complex multi-ring)
Simpler scaffold may offer synthetic accessibility for SAR programs
Structural comparison; SAR validation needed
Structure-Activity Relationship Medicinal chemistry Scaffold

Defined Purity for Procurement Consistency

The target compound is available with a minimum purity specification of 97% . This provides a clear, verifiable quality benchmark for procurement, unlike many research chemicals where purity is undefined or variable. Direct comparison of purity specifications across suppliers is possible.

Purity Specification
Specification review
≥97% purity
Reduces assay variability and supports QSAR reproducibility
Verify supplier COA for batch-specific purity
Purity Quality control Procurement

Research Applications of 4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide


Exploratory Medicinal Chemistry for Muscarinic Ligands

The documented binding affinity for muscarinic receptors (Ki = 20 nM) [1] positions this compound as a viable starting point for structure-activity relationship (SAR) studies targeting muscarinic or imidazoline receptor subtypes. Its simplified scaffold is synthetically accessible, facilitating the rapid generation of analogs for hit-to-lead optimization.

Pharmacological Probe for Non-Adrenergic Mechanisms

Given the clear differentiation from α1-adrenoceptor antagonists like naftopidil [1], this compound is unsuitable for adrenergic studies. Instead, it should be employed as a chemical probe in assays designed to interrogate muscarinic, imidazoline, or other imidazole-associated pathways, where its specific activity profile can be leveraged to dissect complex signaling networks.

Hydrophilic Imidazole Probe for Chemical Biology

The predicted low lipophilicity (XLogP3 = -1.1) and basic pKa (15.87) [1] make this compound particularly well-suited for studies where high aqueous solubility and minimal membrane partitioning are advantageous. This property profile contrasts with hydrophobic drug-like molecules, enabling distinct assay conditions and biophysical characterization.

Application
Selection Property
Validation Focus
Muscarinic ligand SAR and hit-to-lead studies
Reported mAChR binding affinity
Binding selectivity and reproducibility across analogs
Non-adrenergic pathway probe development
Confirmed α1-adrenoceptor mismatch
Muscarinic/imidazoline target engagement assays
Hydrophilic chemical biology probe
Predicted low lipophilicity (XLogP3)
Aqueous solubility and membrane partitioning evaluation
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